4,6,6-Trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine
Overview
Description
4,6,6-Trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine is a heterocyclic compound that features a pyrimidine ring with various substituents
Preparation Methods
The synthesis of 4,6,6-Trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine can be achieved through several synthetic routes. One common method involves the cyclocondensation of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-hydroxy-4-methyl-2-pentanone with ammonium acetate and cyanoacetic ester can lead to the formation of the desired pyrimidine compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4,6,6-Trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus oxychloride (POCl3) for rearrangement reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with POCl3 can lead to the formation of naphthyridine derivatives .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it may be investigated for its potential pharmacological properties. Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Mechanism of Action
The mechanism of action of 4,6,6-Trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in a rearrangement reaction, the compound may undergo dimerization and cyclocondensation to form new ring structures . Understanding these mechanisms is crucial for optimizing its use in various applications.
Comparison with Similar Compounds
4,6,6-Trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine can be compared with other similar compounds such as 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile and 4,6,6-trimethyl-2-(methylsulfanyl)-3-propyl-3,4,5,6-tetrahydropyrimidin-4-ol These compounds share similar structural features but differ in their substituents and chemical properties
Properties
IUPAC Name |
4,4,6-trimethyl-2-methylsulfanyl-1H-pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-6-5-8(2,3)10-7(9-6)11-4/h5H,1-4H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEECXGYFDOJDNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N=C(N1)SC)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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